Cyclohexyl methyl sulfide
Overview
Description
Cyclohexyl methyl sulfide is an organic compound that belongs to the class of sulfides. It is characterized by the presence of a sulfur atom bonded to a cyclohexyl group and a methyl group. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in organic chemistry.
Mechanism of Action
Target of Action
Cyclohexyl methyl sulfide is a chemical compound with the formula C7H14S
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl methyl sulfide can be synthesized through several methods. One common method involves the reaction of cyclohexyl bromide with sodium methyl sulfide in an organic solvent such as dimethylformamide. The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, this compound can be produced by the reaction of cyclohexanol with hydrogen sulfide in the presence of a catalyst such as aluminum oxide. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexyl methyl sulfoxide and further to cyclohexyl methyl sulfone.
Reduction: It can be reduced to cyclohexyl methyl thiol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are commonly employed.
Major Products
Oxidation: Cyclohexyl methyl sulfoxide and cyclohexyl methyl sulfone.
Reduction: Cyclohexyl methyl thiol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of sulfides in biological systems.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclohexyl methyl sulfide can be compared with other similar compounds such as:
Cyclohexyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Cyclohexyl phenyl sulfide: Contains a phenyl group instead of a methyl group.
Cyclohexyl methyl sulfoxide: Oxidized form of this compound.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of a cyclohexyl group and a methyl group, which imparts distinct chemical behavior and applications.
Properties
IUPAC Name |
methylsulfanylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBIOCGHCKNYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221523 | |
Record name | (Methylthio)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-37-1 | |
Record name | (Methylthio)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7133-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylthio)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methylthio)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylthio)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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